molecular formula C8H9ClN4 B1681623 Sephin1 CAS No. 951441-04-6

Sephin1

Cat. No. B1681623
M. Wt: 196.64 g/mol
InChI Key: PDWJALXSRRSUHR-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sephin1 is a selective inhibitor of stress-induced PPP1R15A . It targets diseases associated with the accumulation of misfolded proteins . PPP1R15A is a regulator subunit of protein phosphatase 1 and regulates stress-induced eIF2α (α subunit of eukaryotic translation initiation factor 2) .


Chemical Reactions Analysis

Sephin1 is known to inhibit the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), thereby enhancing the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as the accumulation of misfolded proteins .


Physical And Chemical Properties Analysis

Sephin1 is a solid substance . It has a molecular weight of 196.64 . It is insoluble in water and ethanol, but it is soluble in DMSO .

Scientific Research Applications

Protein Misfolding Diseases

Sephin1 is recognized for its potential in preventing protein misfolding diseases. It selectively inhibits a regulatory subunit of protein phosphatase 1 (PPP1R15A), but not PPP1R15B, prolonging stress-induced phosphorylation signaling pathways. This mechanism is effective in preventing pathological defects in Charcot-Marie-Tooth 1B and amyotrophic lateral sclerosis (ALS) in mice. This illustrates Sephin1's potential in addressing various protein misfolding diseases, highlighting a new avenue for therapeutic intervention in these challenging conditions (Das et al., 2015).

Neuroprotection in Excitotoxicity

Sephin1 offers promising neuroprotective capabilities. Its effects on N-methyl-D-aspartic acid (NMDA) receptor signaling and modulation of the integrated stress response (ISR) can significantly contribute to preventing excitotoxic neuronal loss in various neurodegenerative conditions. Its capacity to reduce excitotoxicity, particularly in the context of NMDA-induced neuronal death, positions Sephin1 as a valuable tool in neuroprotective pharmacology (Ruiz et al., 2020).

Antiviral Properties

Sephin1 has demonstrated notable antiviral properties. It increases the levels of phosphorylated eIF2α, thereby impacting viral replication. Its effectiveness against various RNA and DNA viruses, such as human respiratory syncytial virus, measles virus, and human cytomegalovirus, while being inactive against others like influenza virus, marks its potential as a selective antiviral agent. This opens new possibilities for Sephin1 in the field of antiviral research (Fusade-Boyer et al., 2019).

Potential in Multiple Sclerosis Treatment

Sephin1's role in prolonging the ISR's protective response in oligodendrocytes suggests its therapeutic potential in multiple sclerosis. It has shown effectiveness in delaying the onset of symptoms in experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. This suggests that enhancing the ISR could be beneficial in treating this condition (Kelsey, 2019).

Impact on Prion Diseases

Sephin1 has shown effectiveness in reducing prion infection in prion-infected cells and animal models. By targeting the unfolded protein response (UPR) pathway, it overcomes endoplasmic reticulum stress and prolongs survival in prion-infected mice. These findings point towards the potential of Sephin1 as an anti-prion drug (Thapa et al., 2020).

Safety And Hazards

Sephin1 should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . Use should be only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling Sephin1 . If swallowed, a poison center or doctor should be contacted .

properties

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWJALXSRRSUHR-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sephin1

CAS RN

951441-04-6, 13098-73-2
Record name IFB-088
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icerguastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC65390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ICERGUASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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